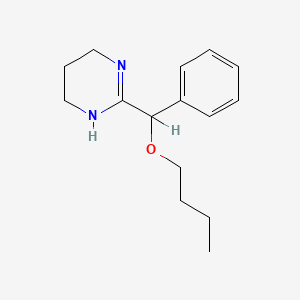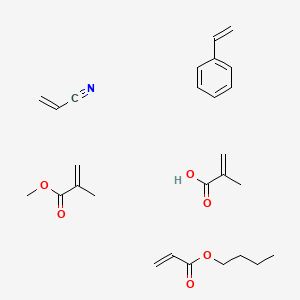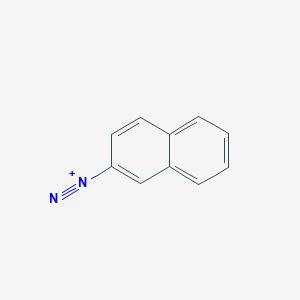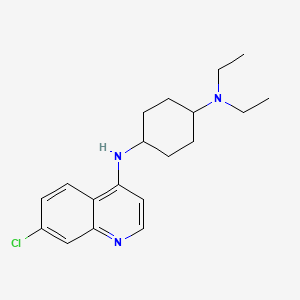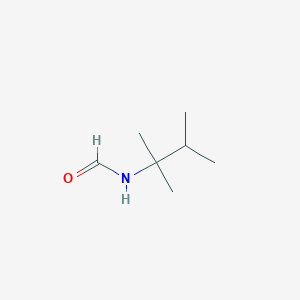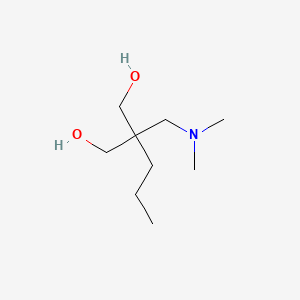
2-Propyl-2-diethylaminomethyl-1,3-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyl-2-diethylaminomethyl-1,3-propanediol is an organic compound with a complex structure that includes both amine and diol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-2-diethylaminomethyl-1,3-propanediol typically involves multi-step organic reactions. One common method includes the reaction of 2-propyl-1,3-propanediol with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of advanced reactors and automation in the process helps in optimizing reaction conditions and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Propyl-2-diethylaminomethyl-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
2-Propyl-2-diethylaminomethyl-1,3-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propyl-2-diethylaminomethyl-1,3-propanediol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. The diol groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Propanediol: A simpler diol with similar chemical properties but lacking the amine group.
3-Chloro-1,2-propanediol: A compound with a similar backbone but different functional groups, leading to distinct reactivity.
2-Amino-2-methyl-1,3-propanediol: Another compound with both amine and diol groups, but with different substituents.
Uniqueness
2-Propyl-2-diethylaminomethyl-1,3-propanediol is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
Número CAS |
25451-07-4 |
|---|---|
Fórmula molecular |
C9H21NO2 |
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
2-[(dimethylamino)methyl]-2-propylpropane-1,3-diol |
InChI |
InChI=1S/C9H21NO2/c1-4-5-9(7-11,8-12)6-10(2)3/h11-12H,4-8H2,1-3H3 |
Clave InChI |
FGNBZUSQEHJNQG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CN(C)C)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


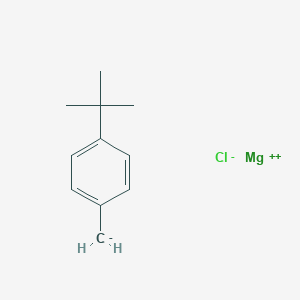
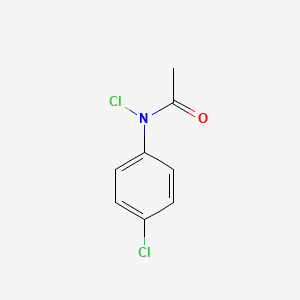
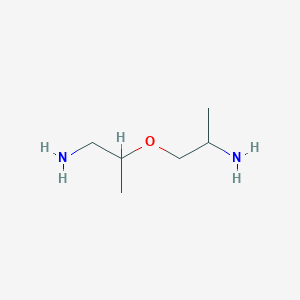
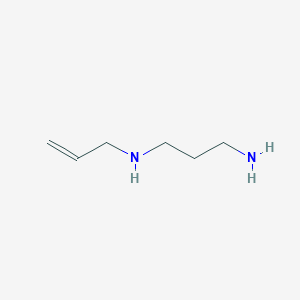
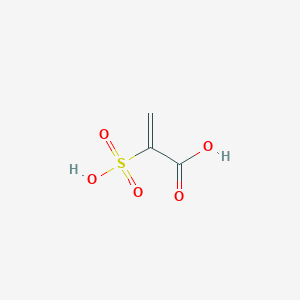
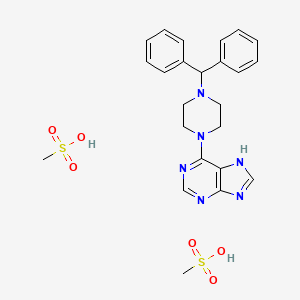
![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
![Butanoic acid, 4-[bis(carboxymethyl)amino]-](/img/structure/B14686807.png)
